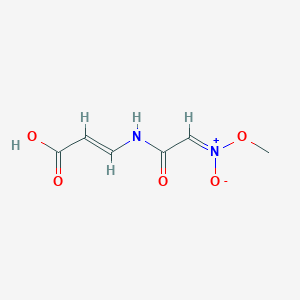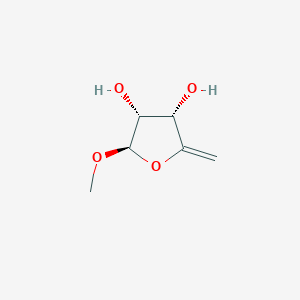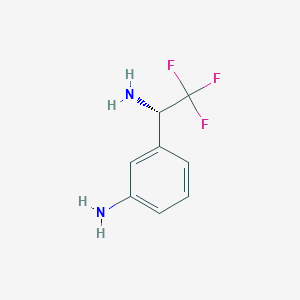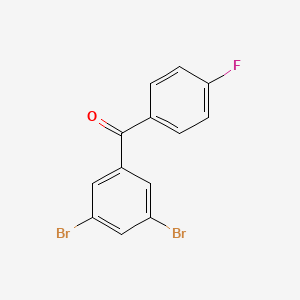
(3,5-Dibromophenyl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dibromophenyl)(4-fluorophenyl)methanone is an organic compound that features a methanone group bonded to both a 3,5-dibromophenyl and a 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenyl)(4-fluorophenyl)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with 4-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dibromophenyl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the 3,5-dibromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (3,5-dibromophenyl)(4-fluorophenyl)methanol.
Oxidation: Formation of (3,5-dibromophenyl)(4-fluorophenyl)carboxylic acid.
Applications De Recherche Scientifique
(3,5-Dibromophenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Dibromophenyl)(4-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dibromophenyl)(4-trifluoromethylphenyl)methanone: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
(3,5-Dibromophenyl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(3,5-Dibromophenyl)(4-bromophenyl)methanone: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
(3,5-Dibromophenyl)(4-fluorophenyl)methanone is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. The combination of these halogens can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H7Br2FO |
|---|---|
Poids moléculaire |
358.00 g/mol |
Nom IUPAC |
(3,5-dibromophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7Br2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H |
Clé InChI |
RVTNQRWXMQEZTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


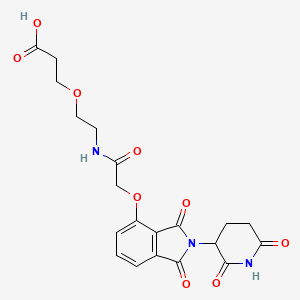
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)

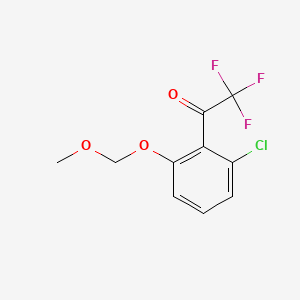
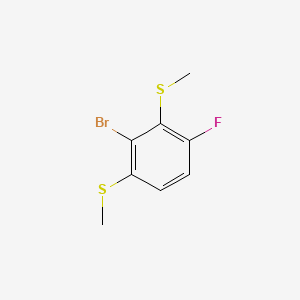

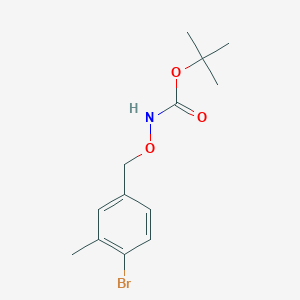
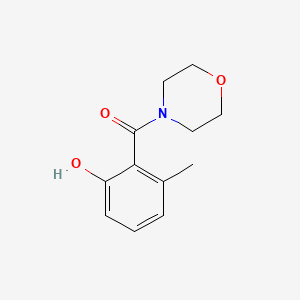
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
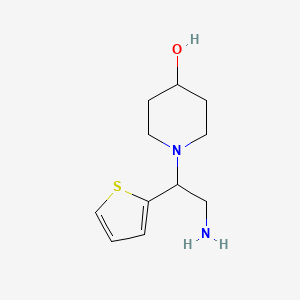
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
